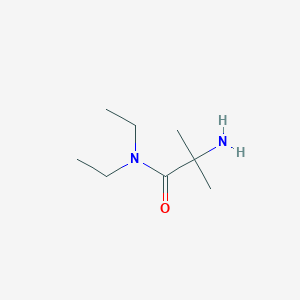
N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide
Übersicht
Beschreibung
N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide is a chemical compound that is commonly referred to as MPAA. It is a synthetic compound that has been used in various scientific research studies due to its unique properties. MPAA is a member of the acetamide family of compounds and is known for its ability to modulate the activity of certain proteins that are involved in various biological processes.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
A novel application of derivatives related to N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide is in the development of chemosensors. One such derivative has been synthesized for monitoring Zn2+ concentrations in both living cells and aqueous solutions. This chemosensor exhibited remarkable fluorescence enhancement upon binding to Zn2+, with a detection limit far lower than the World Health Organization's guideline for Zn2+ in drinking water. Importantly, this sensor's functionality extends to biological samples, showcasing its utility in environmental and biological monitoring applications (Park et al., 2015).
Antibacterial Compound Synthesis
Research has also explored the synthesis of novel compounds attached to the pyridinecarboxamide moiety derived from N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide. These compounds, encompassing derivatives of pyridine, quinoline, coumarin, bipyridine, and pyrimidine, have been evaluated for their antibacterial activities. A range of activities has been documented, highlighting the potential of these compounds in developing new antibacterial agents (Nabila et al., 2017).
Organic Synthesis and Chemical Reactions
The compound and its related derivatives have been utilized in various organic synthesis and chemical reactions. For instance, alternative products were obtained in a one-pot cyclocondensation reaction involving N-methyl-2-thiocarbamoylacetamide and other reactants. This highlights the versatility of the compound in facilitating the synthesis of complex organic molecules (Krauze et al., 2007).
Oxidation Reactivity Studies
Further research has been conducted on the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, demonstrating the generation of various products under different conditions. This study provides insights into the compound's reactivity, potentially informing its use in synthetic chemistry and material science applications (Pailloux et al., 2007).
Eigenschaften
IUPAC Name |
N-methyl-2-(methylamino)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-7-9(13)12(2)8-5-3-4-6-11-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGYUUWTXRESMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(methylamino)-N-(pyridin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-propan-1-amine](/img/structure/B1416264.png)







![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1416276.png)


